molecular formula C12H15N3O B13801619 2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI)

2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI)

Cat. No.: B13801619
M. Wt: 217.27 g/mol
InChI Key: WYZGHFCGQGCOPZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2,3-dimethylphenylamine with acryloyl chloride in the presence of a base to form the desired propenamide derivative. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Catalyst: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide derivatives: Compounds with similar propenamide groups but different substituents.

    Dimethylphenyl derivatives: Compounds with similar dimethylphenyl groups but different functional groups.

Uniqueness

2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(E)-N-(diaminomethylidene)-3-(2,3-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C12H15N3O/c1-8-4-3-5-10(9(8)2)6-7-11(16)15-12(13)14/h3-7H,1-2H3,(H4,13,14,15,16)/b7-6+

InChI Key

WYZGHFCGQGCOPZ-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/C(=O)N=C(N)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)N=C(N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.